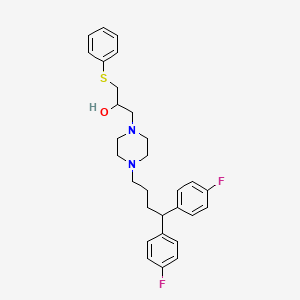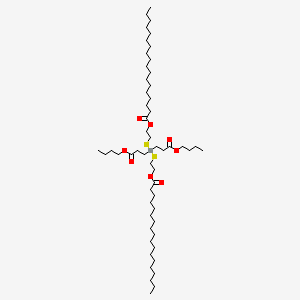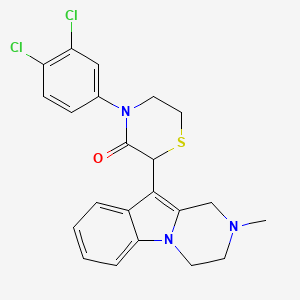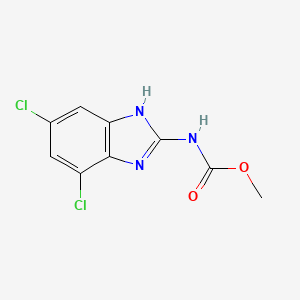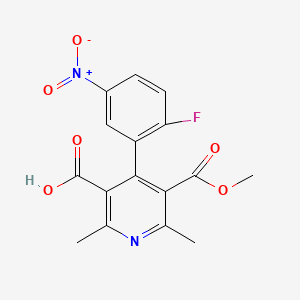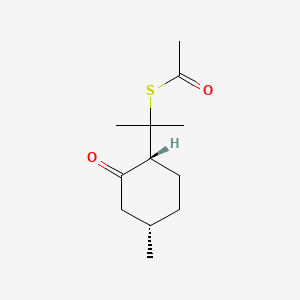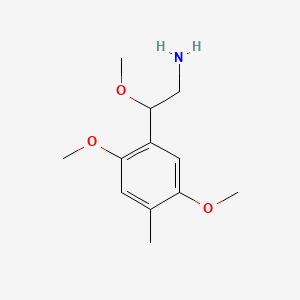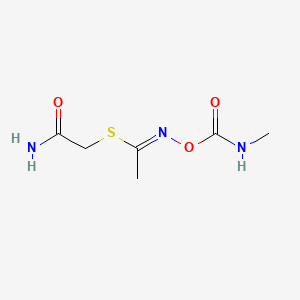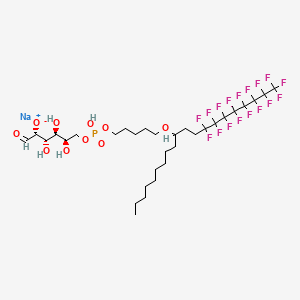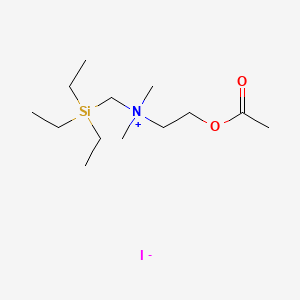
1-(Benzylideneamino)-4-(p-chlorobenzylidene)-2-phenyl-2-imidazolin-5-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Benzylideneamino)-4-(p-chlorobenzylidene)-2-phenyl-2-imidazolin-5-one is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a combination of benzylidene and imidazolinone moieties, which contribute to its distinctive chemical behavior.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Benzylideneamino)-4-(p-chlorobenzylidene)-2-phenyl-2-imidazolin-5-one typically involves the condensation of appropriate benzylidene derivatives with imidazolinone precursors. The reaction conditions often require the use of catalysts and specific solvents to facilitate the formation of the desired product. For instance, the reaction may be carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and solvents like ethanol or methanol .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form .
Analyse Des Réactions Chimiques
Types of Reactions
1-(Benzylideneamino)-4-(p-chlorobenzylidene)-2-phenyl-2-imidazolin-5-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like chlorine or bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids or ketones, while reduction may produce alcohols or amines .
Applications De Recherche Scientifique
1-(Benzylideneamino)-4-(p-chlorobenzylidene)-2-phenyl-2-imidazolin-5-one has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and medicinal chemistry.
Industry: Utilized in the development of new materials and chemical processes
Mécanisme D'action
The mechanism of action of 1-(Benzylideneamino)-4-(p-chlorobenzylidene)-2-phenyl-2-imidazolin-5-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-(Benzylideneamino)-4-(p-chlorobenzylidene)-2-phenyl-2-imidazolin-5-one
- 1-[(p-Chlorobenzylidene)amino]-1H-benzotriazole
- N,N’‐Bis(p‐chlorobenzylidene)‐1,3‐propanediamine
Uniqueness
This compound is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of benzylidene and imidazolinone moieties sets it apart from other similar compounds, making it a valuable compound for various scientific research applications .
Propriétés
Numéro CAS |
126245-06-5 |
|---|---|
Formule moléculaire |
C23H16ClN3O |
Poids moléculaire |
385.8 g/mol |
Nom IUPAC |
(5Z)-3-[(E)-benzylideneamino]-5-[(4-chlorophenyl)methylidene]-2-phenylimidazol-4-one |
InChI |
InChI=1S/C23H16ClN3O/c24-20-13-11-17(12-14-20)15-21-23(28)27(25-16-18-7-3-1-4-8-18)22(26-21)19-9-5-2-6-10-19/h1-16H/b21-15-,25-16+ |
Clé InChI |
UNKJUDKUGOCOBL-ODYMTFIRSA-N |
SMILES isomérique |
C1=CC=C(C=C1)/C=N/N2C(=N/C(=C\C3=CC=C(C=C3)Cl)/C2=O)C4=CC=CC=C4 |
SMILES canonique |
C1=CC=C(C=C1)C=NN2C(=NC(=CC3=CC=C(C=C3)Cl)C2=O)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N,2-dimethyl-6-[7-(2-morpholin-4-ylethoxy)quinolin-4-yl]oxy-1-benzofuran-3-carboxamide;dihydrobromide](/img/structure/B12768960.png)

